molecular formula C15H12N2O2 B14260069 N-(4-cyanophenyl)-3-methoxybenzamide CAS No. 364742-59-6

N-(4-cyanophenyl)-3-methoxybenzamide

Cat. No.: B14260069
CAS No.: 364742-59-6
M. Wt: 252.27 g/mol
InChI Key: AKTCDVUQNNUSNC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-methoxybenzamide typically involves the reaction of 4-cyanobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of N-(4-cyanophenyl)-3-hydroxybenzamide.

    Reduction: Formation of N-(4-aminophenyl)-3-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-hydroxybenzamide
  • N-(4-aminophenyl)-3-methoxybenzamide
  • N-(4-cyanophenyl)-3-ethoxybenzamide

Uniqueness

N-(4-cyanophenyl)-3-methoxybenzamide is unique due to the presence of both a cyanophenyl group and a methoxy group, which confer specific chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other benzamide derivatives.

Properties

CAS No.

364742-59-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(9-14)15(18)17-13-7-5-11(10-16)6-8-13/h2-9H,1H3,(H,17,18)

InChI Key

AKTCDVUQNNUSNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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